3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Research on Similar Compounds
Electrochemical Behavior and Reduction Mechanisms
- Research by Fleury, Tohier, and Zuman (1983) on the electrochemical behavior of 3-thio-2-oxoalkanoic acids and their derivatives reveals insights into the competitive reduction of carbonyl groups and C−S bonds. These findings are significant for understanding the electrochemical properties of related thiolane compounds and their potential applications in electrochemical sensors or redox-active materials (Fleury, Tohier, & Zuman, 1983).
Biodegradable Polyesters with Thiol Groups
- A study by Fuoco, Finne‐Wistrand, and Pappalardo (2016) on the synthesis of aliphatic poly(esters) bearing pendant thiol-protected groups suggests the potential of incorporating thiol functionalities into polymers for enhanced biodegradability and tissue engineering applications. Such research might imply the utility of thiolane-derived compounds in designing functional biopolymers (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Heterocyclic Compound Synthesis
- Dotsenko et al. (2014) described the synthesis of a library of thiadiazine derivatives via uncatalyzed Mannich-type reactions, highlighting the versatility of sulfur and nitrogen-containing heterocycles in pharmaceutical chemistry. This research may indicate the relevance of thiolane and oxalic acid derivatives in synthesizing novel heterocyclic compounds with potential therapeutic properties (Dotsenko et al., 2014).
Organic Salt Formation and Hydrogen Bonding
- Jin et al. (2014) investigated the formation of organic salts from hydrogen bonding between acidic compounds and bis(benzimidazole), showing how molecular interactions can be harnessed to construct complex supramolecular structures. This study might suggest applications for thiolane and oxalic acid derivatives in supramolecular chemistry and material science (Jin et al., 2014).
Properties
IUPAC Name |
N'-(1,1-dioxothiolan-3-yl)-N'-methylethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.C2H2O4/c1-9(4-3-8)7-2-5-12(10,11)6-7;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUBJGEUBPERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCS(=O)(=O)C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.